

A Technical Guide to N-C16-Deoxysphinganine: Synthesis, Metabolism, and Cellular Impact

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Compound of Interest

Compound Name: *N-C16-Deoxysphinganine*

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Abstract

This technical guide provides an in-depth examination of **N-C16-deoxysphinganine**, an atypical N-acyl-deoxysphinganine, and its role in the broader context of ceramide and dihydrosphingolipid synthesis. Deoxysphingolipids (deoxySLs) are a class of sphingolipids that lack the C1-hydroxyl group characteristic of canonical sphingoid bases. This structural alteration prevents their canonical degradation, leading to their accumulation and implication in various pathologies, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[1][2] **N-C16-deoxysphinganine**, a specific 1-deoxydihydroceramide, is synthesized through the promiscuous activity of serine palmitoyltransferase (SPT), which utilizes L-alanine instead of L-serine, followed by N-acylation with palmitoyl-CoA, primarily by ceramide synthases (CerS) 5 and 6.[3][4][5] This document details the biosynthetic pathway of **N-C16-deoxysphinganine**, its impact on cellular sphingolipid homeostasis, and its pathophysiological consequences. Furthermore, it presents quantitative data on deoxySL accumulation, detailed experimental protocols for their analysis, and visual diagrams of key pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Deoxysphingolipid Metabolism

Sphingolipids are a critical class of lipids that serve as both structural components of cellular membranes and as bioactive molecules in signaling pathways.[3][6] The de novo synthesis of canonical sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine

and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[7][8] This initial step produces 3-ketosphinganine, which is rapidly reduced to sphinganine (dihydrosphingosine). Sphinganine is then acylated by one of six ceramide synthases (CerS1-6) to form dihydroceramides.[4][7] A final desaturation step converts dihydroceramides to ceramides, the central hub of sphingolipid metabolism from which more complex sphingolipids like sphingomyelin and glycosphingolipids are derived.[7]

Atypical sphingolipids, known as 1-deoxysphingolipids (deoxySLs), are generated when SPT utilizes alternative amino acid substrates.[1][9] In conditions of low L-serine availability or high L-alanine concentrations, SPT can condense L-alanine with palmitoyl-CoA, initiating the synthesis of deoxySLs.[2][3][10] The resulting sphingoid base, 1-deoxysphinganine (dSA), lacks the C1-hydroxyl group.[1] This seemingly minor structural change has profound metabolic consequences, as the C1-hydroxyl is essential for phosphorylation to sphingosine-1-phosphate (S1P) and subsequent degradation by S1P lyase.[1] Consequently, deoxySLs are "dead-end" metabolites that accumulate within the cell, leading to cellular toxicity.[1]

The Biosynthesis of N-C16-Deoxysphinganine

The formation of **N-C16-deoxysphinganine** is a two-step process involving the key enzymes of the initial stages of sphingolipid synthesis but with alternative substrates.

Serine Palmitoyltransferase (SPT) Substrate Promiscuity

SPT is the rate-limiting enzyme in sphingolipid biosynthesis.[1] While its primary substrates are L-serine and palmitoyl-CoA, the enzyme exhibits a degree of promiscuity.[3][9][10] Pathogenic mutations in SPT, as seen in HSN1, can increase its affinity for L-alanine.[2] However, even the wild-type enzyme can utilize L-alanine when the cellular ratio of L-alanine to L-serine is high.[1][10] The condensation of L-alanine and palmitoyl-CoA yields 1-deoxysphinganine (dSA), the precursor to all downstream deoxySLs.[9]

N-Acylation by Ceramide Synthases (CerS)

Following its synthesis, 1-deoxysphinganine is acylated by ceramide synthases to form 1-deoxydihydroceramides.[3] The six mammalian CerS enzymes exhibit specificity for fatty acyl-CoAs of different chain lengths.[7][11] CerS5 and CerS6 preferentially utilize palmitoyl-CoA (C16-CoA), and are therefore the primary enzymes responsible for the synthesis of **N-C16-**

deoxysphinganine (also referred to as C16-deoxy-dihydroceramide).[4][5] This acylation step converts the free sphingoid base into a more complex and hydrophobic lipid.

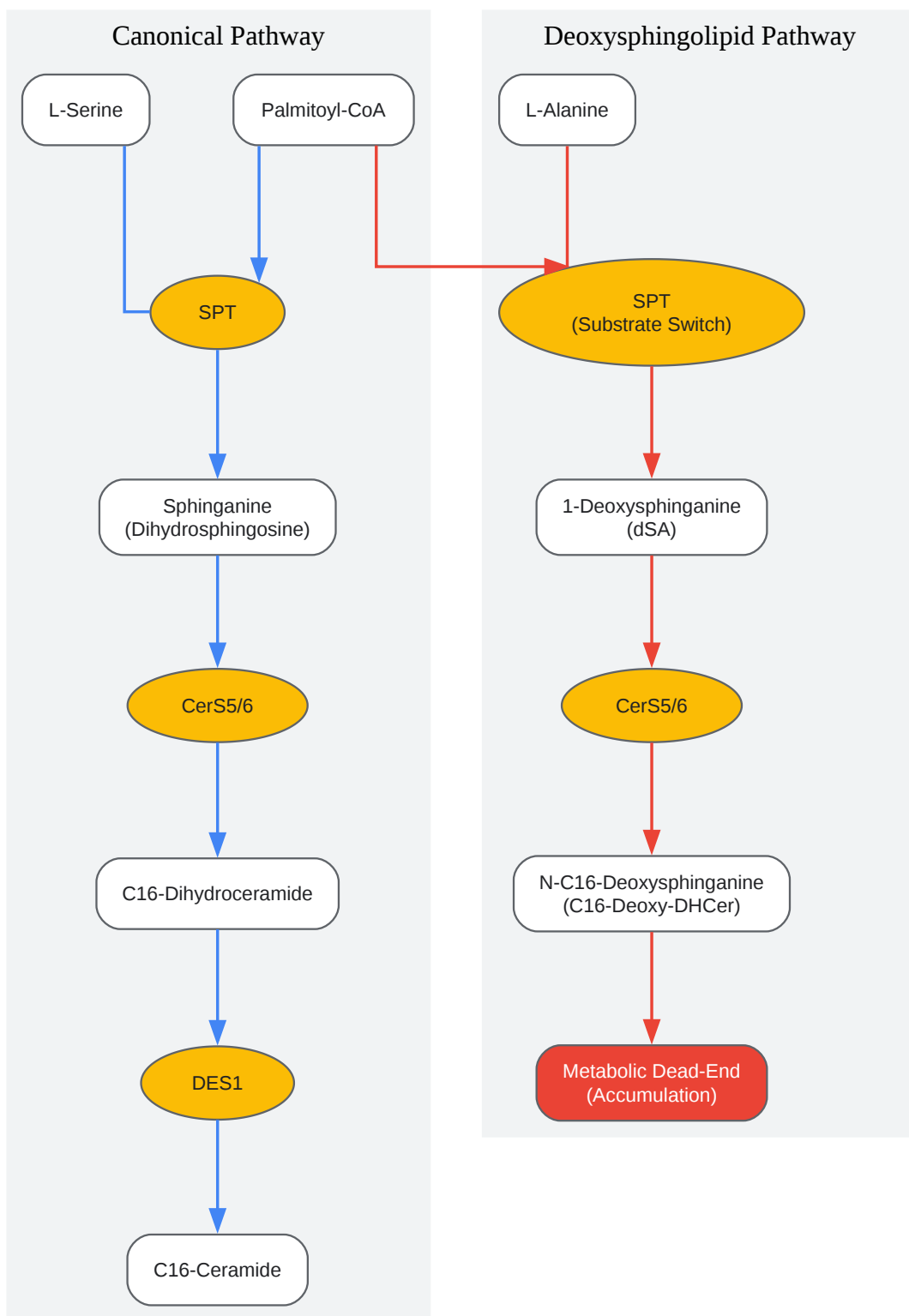


Diagram 1. De Novo Synthesis of Canonical and Deoxy-Sphingolipids.

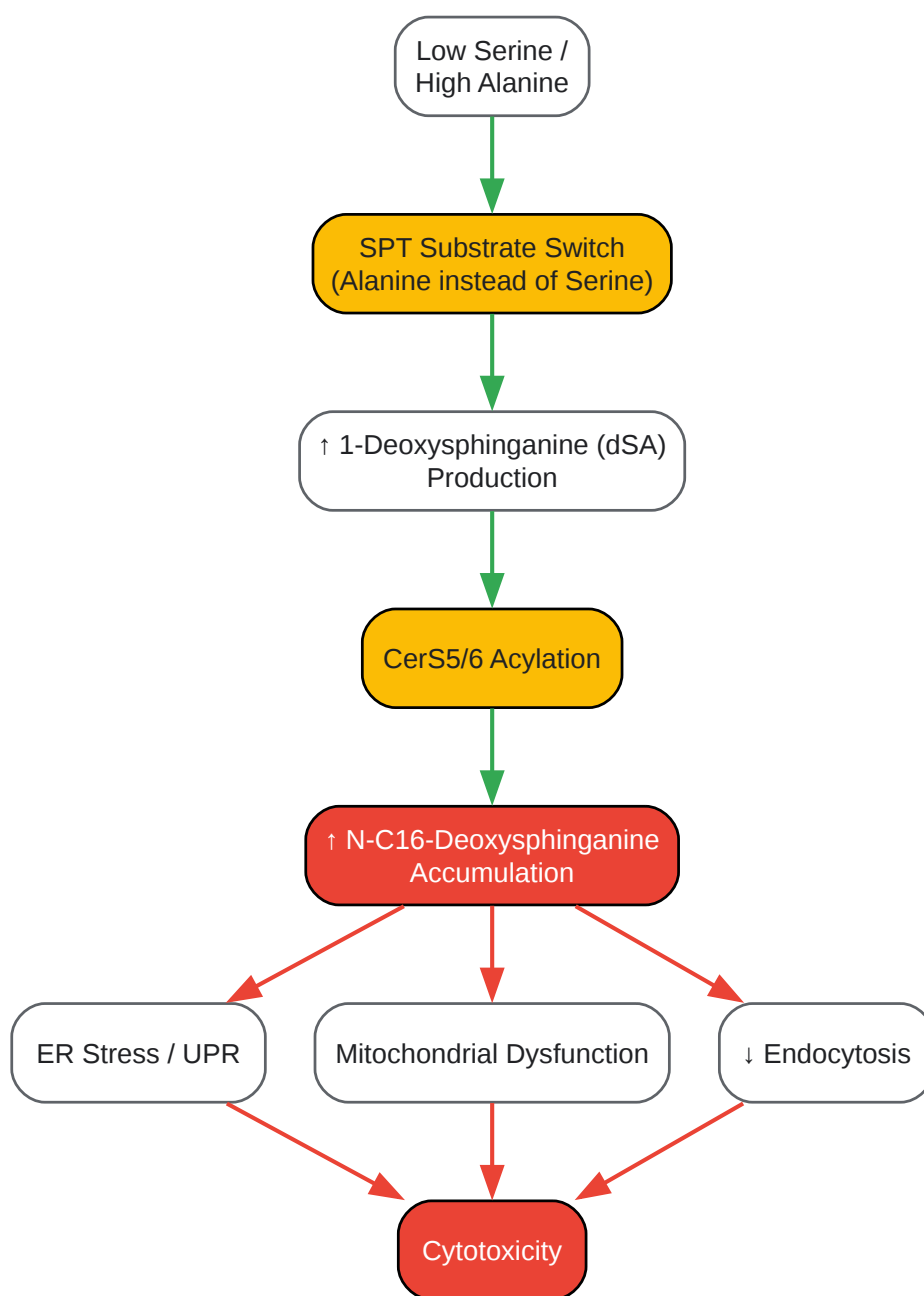


Diagram 2. Pathophysiological Cascade of Deoxysphingolipid Accumulation.

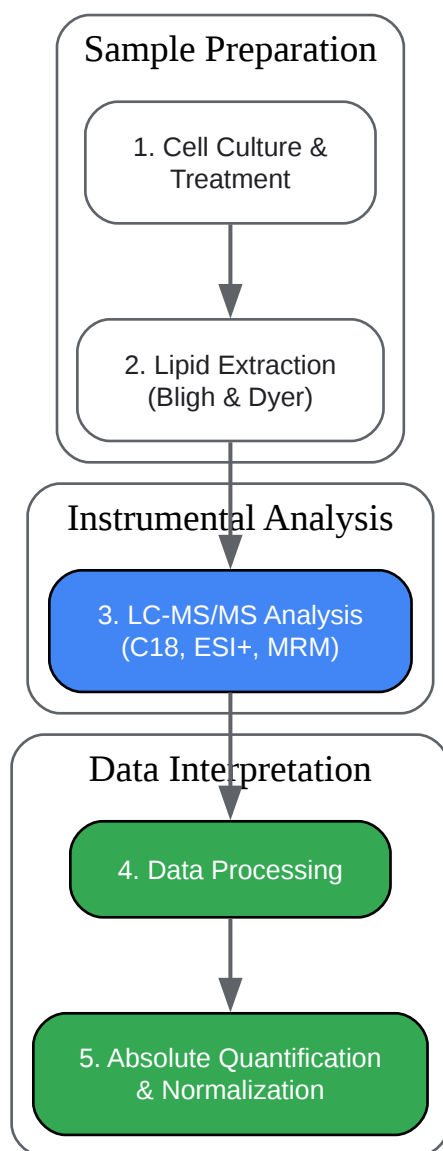


Diagram 3. General Workflow for Sphingolipid Analysis.

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